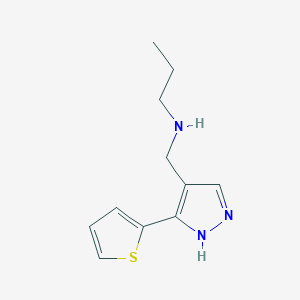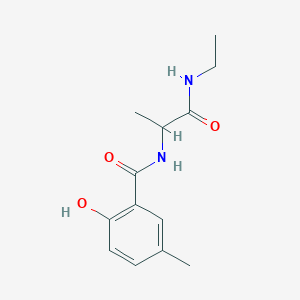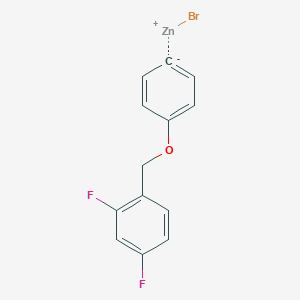
4-(2',4'-DifluorobenZyloxy)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2’,4’-Difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of difluorobenzyloxy groups enhances its reactivity and selectivity in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’,4’-Difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 4-(2’,4’-Difluorobenzyloxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The process can be summarized as follows:
Starting Material: 4-(2’,4’-Difluorobenzyloxy)bromobenzene
Reagent: Zinc powder
Catalyst: Palladium or nickel-based catalysts
Solvent: Tetrahydrofuran (THF)
Reaction Conditions: The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at room temperature or slightly elevated to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 4-(2’,4’-Difluorobenzyloxy)phenylzinc bromide follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial for large-scale production.
化学反应分析
Types of Reactions
4-(2’,4’-Difluorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions.
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Cross-Coupling Reactions: Palladium or nickel catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like THF or dimethylformamide (DMF).
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides, and solvents like THF or dichloromethane (DCM).
Addition Reactions: Carbonyl compounds (aldehydes or ketones), and solvents like THF or ethanol.
Major Products Formed
Cross-Coupling Reactions: Biphenyl derivatives or substituted aromatic compounds.
Substitution Reactions: Substituted benzene derivatives.
Addition Reactions: Secondary or tertiary alcohols.
科学研究应用
4-(2’,4’-Difluorobenzyloxy)phenylzinc bromide is utilized in various scientific research applications, including:
Chemistry: It is used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: It is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It is used in the development of drug candidates and the synthesis of medicinally relevant compounds.
Industry: It is used in the production of specialty chemicals, polymers, and materials science research.
作用机制
The mechanism of action of 4-(2’,4’-Difluorobenzyloxy)phenylzinc bromide involves its role as a nucleophile in various reactions. The difluorobenzyloxy group enhances its reactivity by stabilizing the negative charge on the zinc atom. In cross-coupling reactions, the compound forms a transient complex with the catalyst, facilitating the transfer of the phenyl group to the electrophile. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
相似化合物的比较
4-(2’,4’-Difluorobenzyloxy)phenylzinc bromide can be compared with other similar organozinc compounds, such as:
- 4-(3’,4’-Difluorobenzyloxy)phenylzinc bromide
- 4-(2’,5’-Difluorobenzyloxy)phenylzinc bromide
- 4-(2’,4’-Difluorobenzyloxy)phenylzinc chloride
Uniqueness
The unique aspect of 4-(2’,4’-Difluorobenzyloxy)phenylzinc bromide lies in the specific positioning of the difluorobenzyloxy groups, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over the reaction outcome is required.
属性
分子式 |
C13H9BrF2OZn |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
bromozinc(1+);2,4-difluoro-1-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-7-6-10(13(15)8-11)9-16-12-4-2-1-3-5-12;;/h2-8H,9H2;1H;/q-1;;+2/p-1 |
InChI 键 |
AUGJYEYMJYCQQW-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=[C-]1)OCC2=C(C=C(C=C2)F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14899508.png)

![N-[[5-(ethoxycarbonyl)furan-2-yl]methyl]phthalimide](/img/structure/B14899512.png)

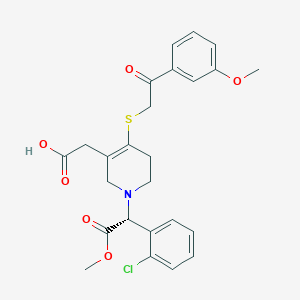

![4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane](/img/structure/B14899533.png)
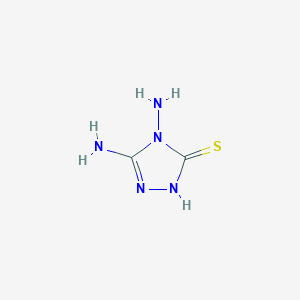

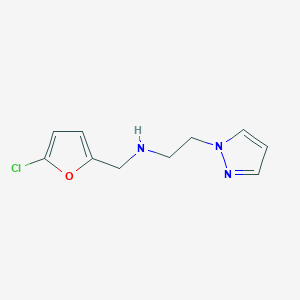

![6-Methyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14899567.png)
